molecular formula C16H15N3 B1224670 2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-amine

2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-amine

Cat. No. B1224670
M. Wt: 249.31 g/mol
InChI Key: PQTNTLAURNVWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-amine is a benzodiazepine.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound can undergo nucleophilic substitution reactions. For example, the reaction of 3-bromo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with cyclic amines results in the formation of 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. This reaction pathway also leads to the isolation of thiazolo[4,5-b][1,5]benzodiazepine when thiourea is used (Bozhanov & Ivonin, 2013).

Molecular and Crystal Structures

  • Research on the molecular-crystal structure of related compounds, like 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, reveals insights into their geometric and conformational properties. This study informs the understanding of how molecular structures can influence the pharmacological action of benzodiazepines (Andronati et al., 1982).

Pharmacological and Biological Activities

  • Certain derivatives of 1,5-benzodiazepines, such as 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amines, have been investigated for their potential analgesic, anti-inflammatory, and anticonvulsant activities. This research is crucial for exploring new therapeutic agents (Braccio et al., 1990).

Synthesis of New Derivatives

  • The synthesis of novel fused and spiro 1,5-benzodiazepines has been explored. This includes the creation of pyrimido[1,5]benzodiazepines and pyrrolobenzodiazepines, broadening the scope of benzodiazepine chemistry (Khodairy et al., 2003).

Molecular Modeling and Analysis

  • Studies on molecular properties of benzodiazepine derivatives, including theoretical analysis using Gaussian methods, contribute to understanding their reactivity and potential biological implications. Such studies are vital for drug design and synthesis (Abirou et al., 2007).

properties

Product Name

2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-amine

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-amine

InChI

InChI=1S/C16H15N3/c1-11-15(12-7-3-2-4-8-12)16(17)19-14-10-6-5-9-13(14)18-11/h2-10,15H,1H3,(H2,17,19)

InChI Key

PQTNTLAURNVWGR-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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